Cas no 897035-05-1 (1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol)

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol structure
897035-05-1 structure
Product name:1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol
CAS No:897035-05-1
MF:C19H17NO
MW:275.34438
CID:1943893
PubChem ID:11701801

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol
    • AGN-PC-00EFB0
    • 1-(2-hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline
    • 1-(1,2,3,4-tetrahydroisoquinolin-1-yl)-naphthalen-2-ol
    • SureCN4120535
    • 1-(1,2,3,4-tetrahydro-isoquinolin-1-yl)-naphthalen-2-ol
    • CTK5G3409
    • AG-H-62823
    • 1-(1,2,3,4-tetrahydro-isoquinolin-1-yl)naphthalen-2-ol
    • 1-(2-hydroxy-1-naphthyl)-1,2,3,4-tetrahydroisoquinoline
    • SCHEMBL4120535
    • 897035-05-1
    • DTXSID40470849
    • Inchi: InChI=1S/C19H17NO/c21-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-20-19/h1-10,19-21H,11-12H2
    • InChI Key: COTUWXPUIXXECS-UHFFFAOYSA-N
    • SMILES: C1CNC(C2=CC=CC=C21)C3=C(C=CC4=CC=CC=C43)O

Computed Properties

  • Exact Mass: 275.13100
  • Monoisotopic Mass: 275.131014166Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26000
  • LogP: 4.10930

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol Related Literature

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